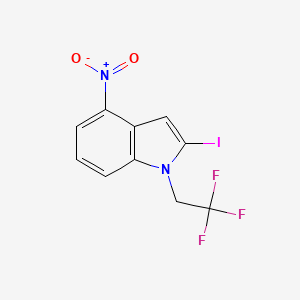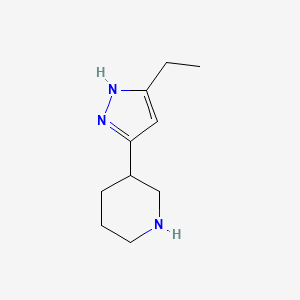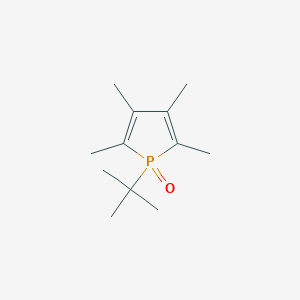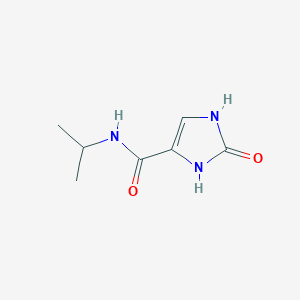
N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group, a carbonyl group, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or primary amines. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the imidazole derivative with an appropriate amine, followed by oxidation to form the carboxamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are frequently employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles in the presence of bases or acids.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, making it a candidate for drug development.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
- N-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
- N-Propyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
Uniqueness
N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is unique due to its specific isopropyl group, which influences its reactivity and interaction with biological targets. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance of steric hindrance and electronic effects, making it particularly effective in certain applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-oxo-N-propan-2-yl-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)9-6(11)5-3-8-7(12)10-5/h3-4H,1-2H3,(H,9,11)(H2,8,10,12) |
Clé InChI |
TUDFPZQHIWNKTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CNC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


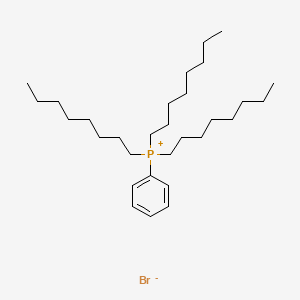
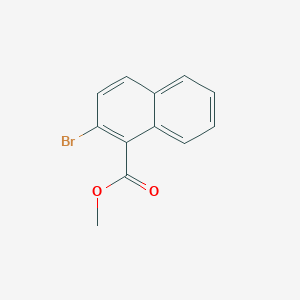
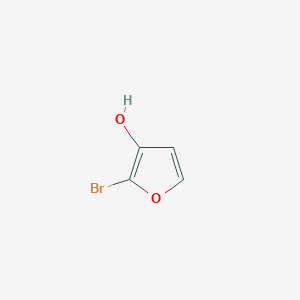
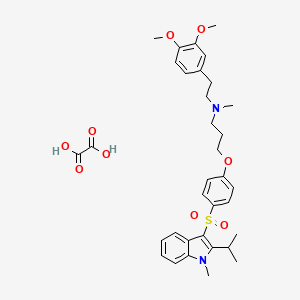
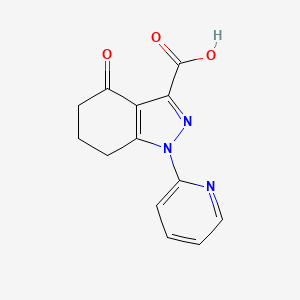

![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)


![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)
